molecular formula C18H18Cl2N2O3S B2364538 4-chloro-N-(4-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide CAS No. 337922-10-8

4-chloro-N-(4-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide

Cat. No. B2364538
CAS RN: 337922-10-8
M. Wt: 413.31
InChI Key: PUFNVCFPOOITIS-UHFFFAOYSA-N
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Description

4-chloro-N-(4-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide, commonly referred to as CCPA, is a synthetic organic compound that has a wide range of applications in scientific research. It is a sulfonamide derivative of phenyl-containing chloro-substituted pyrrolidinyl ethylbenzene, and is used as a research tool to study various biochemical and physiological processes.

Scientific Research Applications

Chemical Structure and Potential Medicinal Applications

The compound 4-Chloro-N-(4-Chlorophenyl)-N-[2-Oxo-2-(1-Pyrrolidinyl)ethyl]benzenesulfonamide, like its related structures, has been studied for its chemical properties, particularly focusing on its hydrogen bonding characteristics and potential for medicinal applications. For instance, Siddiqui et al. (2008) explored the hydrogen bonding in similar sulfonamide groups, highlighting their potential in forming polymeric chains, which could be significant in medicinal chemistry (Siddiqui et al., 2008).

Synthesis for Drug Development

The synthesis processes involving compounds like 4-Chloro-N-(4-Chlorophenyl)-N-[2-Oxo-2-(1-Pyrrolidinyl)ethyl]benzenesulfonamide are of interest in the context of drug development. Cheng De-ju (2015) discusses the synthesis of methylbenzenesulfonamide antagonists, potentially useful in HIV-1 infection prevention. This illustrates the relevance of such compounds in the synthesis of novel drugs (Cheng De-ju, 2015).

Photooxidation Studies

Photooxidation studies of compounds like 4-Chloro-N-(4-Chlorophenyl)-N-[2-Oxo-2-(1-Pyrrolidinyl)ethyl]benzenesulfonamide provide insights into their reactivity and stability. Miller and Crosby (1983) examined the photooxidation of similar compounds, yielding products like chloronitrosobenzene, which is significant in understanding the chemical behavior under certain conditions (Miller & Crosby, 1983).

Antimicrobial Activity

The antimicrobial activity of compounds structurally related to 4-Chloro-N-(4-Chlorophenyl)-N-[2-Oxo-2-(1-Pyrrolidinyl)ethyl]benzenesulfonamide is a key area of research. Gein et al. (2015) studied the antibacterial activity of similar compounds, demonstrating their potential use in fighting bacterial infections (Gein et al., 2015).

properties

IUPAC Name

4-chloro-N-(4-chlorophenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O3S/c19-14-3-7-16(8-4-14)22(13-18(23)21-11-1-2-12-21)26(24,25)17-9-5-15(20)6-10-17/h3-10H,1-2,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFNVCFPOOITIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(4-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide

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